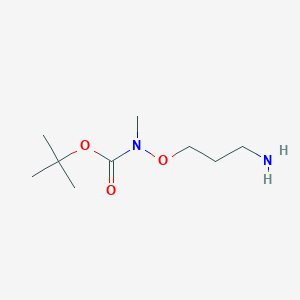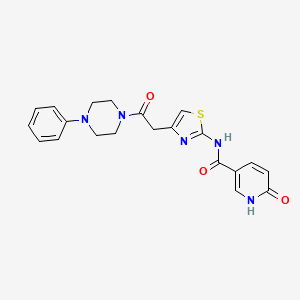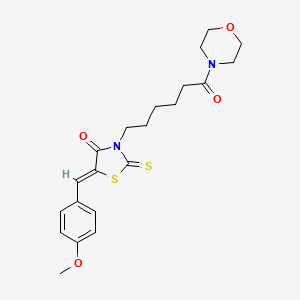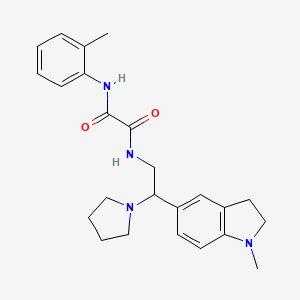
2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one” is a complex organic molecule. It contains a benzimidazole group, which is a fused aromatic ring structure consisting of benzene and imidazole . It also contains a dichloropyridazinone group, which is a pyridazine ring (a six-membered aromatic ring with two nitrogen atoms) with two chlorine atoms and a carbonyl group (C=O).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings, nitrogen atoms, chlorine atoms, and a carbonyl group. These functional groups would influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich aromatic rings and the electron-withdrawing chlorine and carbonyl groups. The nitrogen atoms in the benzimidazole and pyridazine rings could potentially act as nucleophiles in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups (like the carbonyl group and the nitrogen atoms) could impact its solubility, melting point, and other physical properties .Scientific Research Applications
Antimicrobial and Antifungal Applications
2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one and its derivatives have been found to exhibit significant antimicrobial and antifungal activities. El-Meguid (2014) synthesized a series of derivatives attached to the 4-benzoimidazol-2-yl moiety and tested them against various bacteria and fungi. The compounds showed significant effectiveness against gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, gram-negative bacteria like Escherichia coli and Pseudomonas aeuroginosa, and fungi like Candida albicans and Aspergillus niger (El-Meguid, 2014). Similarly, Krishnanjaneyulu et al. (2014) synthesized novel benzimidazole derivatives with demonstrated antimicrobial activity against a variety of microbial strains, showing the potential for these compounds in antimicrobial applications (Krishnanjaneyulu et al., 2014).
Anticancer Activity
The compound and its derivatives also show potential in anticancer applications. Zhao et al. (2015) synthesized Zn(II) complexes bearing benzimidazole-based derivatives and studied their biological activities against human cancer cell lines. One complex in particular showed high cytotoxic properties against different carcinoma cells, indicating the potential for this compound in anticancer research (Zhao et al., 2015).
Luminescent Properties
Several studies have explored the luminescent properties of these compounds, which could have applications in materials science. Zhou et al. (2017) synthesized new complexes based on substituted pyridazine ligands, including ones with benzoimidazol-1-yl moiety, and studied their structures and luminescent properties. The study found that these compounds have interesting luminescent properties, which could be useful in the development of new materials with specific light-emitting properties (Zhou et al., 2017).
Catalysis and Synthetic Chemistry
In the field of synthetic chemistry, the compound and its derivatives have been used as ligands in catalysis. A study by Kabir et al. (2010) introduced 2-Pyridin-2-yl-1H-benzoimidazole as a versatile ligand for copper-catalyzed cross-coupling reactions, showing the potential for these compounds in facilitating complex chemical reactions (Kabir et al., 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with various proteins and enzymes . They are considered bioisosteres of naturally occurring nucleotides, making them versatile in drug discovery .
Mode of Action
Benzimidazole derivatives are known to form hydrogen bonds with enzymes and receptors, exhibiting varied bioactivities in vivo . This interaction can lead to changes in the function of the target proteins or enzymes, affecting the biological processes they are involved in.
Biochemical Pathways
Compounds containing the benzimidazole nucleus are known to have wide-ranging biological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These activities suggest that benzimidazole derivatives can affect multiple biochemical pathways.
Pharmacokinetics
One study mentioned that after oral administration of a benzimidazole derivative, a significant portion of the dose was eliminated within 72 hours with the urine . This suggests that the compound may have good bioavailability and is efficiently excreted from the body.
Result of Action
Benzimidazole derivatives are known to have a multitude of pharmacological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4,5-dichloropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4O/c12-6-5-14-17(10(18)9(6)13)11-15-7-3-1-2-4-8(7)16-11/h1-5H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBDZNREZLWNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C(=O)C(=C(C=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
499227-78-0 |
Source


|
| Record name | 2-(1H-1,3-benzodiazol-2-yl)-4,5-dichloro-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-8-methoxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2444196.png)
![4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2444197.png)


![N-(3-(isoxazol-4-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2444201.png)
![5-(4-chlorobenzyl)-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2444202.png)
![N-cyclohexyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2444203.png)

![8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/no-structure.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2444209.png)
